Benzthiaze
Benzothiazines are a class of organic compounds featuring a benzene ring fused to a sulfur-containing thiazine ring system. These heterocyclic molecules exhibit a wide range of biological activities and applications in the pharmaceutical and agricultural industries. Their structural versatility allows for the synthesis of derivatives with diverse functional groups, making them suitable for various medicinal and pesticidal purposes.
The pharmacological properties of benzothiazines include their potential as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate specific enzyme activities and receptor interactions. In agriculture, certain benzothiazine derivatives have shown efficacy in controlling fungal pathogens and pests, contributing to improved crop yields.
In terms of synthesis, benzothiazines can be prepared via various routes such as the reaction of a suitable aromatic compound with thiosemicarbazide or by the Curtin-Hammond rearrangement. Their chemical stability and reactivity towards functional group modifications make them valuable intermediates in organic chemistry.
Overall, benzothiazines represent an important subclass of heterocycles with significant potential for drug discovery and agricultural applications.

Struktur | Chemischer Name | CAS | MF |
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2-chloro-1,3-benzothiazin-4-one | 7742-71-4 | C8H4ClNOS |
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5,6,7,8-tetrahydrospiro3,1-benzothiazine-4,1'-cyclohexane-2-amine | 5778-24-5 | C13H20N2S |
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| 7196-94-3 | C11H8F3NO3S |
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3H-Phenothiazin-3-one, 4-chloro- | 19601-83-3 | C12H6ClNOS |
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2H-1,4-Benzothiazine, 3-(4-methylphenyl)- | 19195-31-4 | C15H13NS |
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2H-1,4-Benzothiazine-2-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester | 28731-96-6 | C11H11NO3S |
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2H-1,4-Benzothiazin-3(4H)-one, 2,2-dimethyl- | 90921-53-2 | C10H11NOS |
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Toluidine Blue Indicator Solution | 92-31-9 | C15H16ClN3S |
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Piroxicam | 36322-90-4 | C15H13N3O4S |
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Methylene Violet (Bernthsen) | 2516-05-4 | C14H12N2OS |
Verwandte Literatur
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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